molecular formula C26H19F3N4O3 B2629501 3-(4-methylbenzyl)-1-((3-(3-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione CAS No. 1358338-65-4

3-(4-methylbenzyl)-1-((3-(3-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione

Katalognummer: B2629501
CAS-Nummer: 1358338-65-4
Molekulargewicht: 492.458
InChI-Schlüssel: SCNAJWMCGGLOQS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

Nomenclature and Structural Features of the Target Compound

The compound 3-(4-methylbenzyl)-1-((3-(3-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione derives its name from systematic IUPAC nomenclature:

  • Quinazoline-2,4(1H,3H)-dione : The core structure consists of a quinazoline ring system with ketone groups at positions 2 and 4 and hydrogen atoms at positions 1 and 3.
  • 3-(4-Methylbenzyl) : A 4-methyl-substituted benzyl group is attached to the nitrogen at position 3 of the quinazoline ring.
  • 1-((3-(3-(Trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)methyl) : A 1,2,4-oxadiazole ring substituted at position 3 with a trifluoromethylphenyl group is connected via a methylene bridge to the nitrogen at position 1.

Structural Features :

Position Substituent Functional Impact
1 1,2,4-Oxadiazole-methyl Enhances metabolic stability and electron-withdrawing properties
3 4-Methylbenzyl Improves lipophilicity and π-π stacking interactions
2,4 Dione Facilitates hydrogen bonding with biological targets

The trifluoromethyl (-CF₃) group on the phenyl ring of the oxadiazole moiety enhances electronegativity and bioavailability by modulating solubility and membrane permeability.

Historical Development of Quinazoline-Dione Derivatives in Medicinal Chemistry

Quinazoline-dione derivatives have evolved significantly since their initial exploration as antibacterial agents in the mid-20th century. Key milestones include:

  • 1950s–1980s : Early studies identified quinazolin-2,4-diones as inhibitors of dihydrofolate reductase, with modest antimicrobial activity against gram-positive bacteria.
  • 1990s–2000s : Structural optimization led to derivatives like gefitinib and erlotinib , which target epidermal growth factor receptor (EGFR) tyrosine kinase for cancer therapy.
  • 2010s–Present : Hybridization strategies, such as conjugating quinazoline-diones with heterocycles like 1,2,4-oxadiazoles, have expanded their applications in PARP inhibition and antibacterial drug development.

Recent advances highlight the role of substituents at positions 1 and 3 in modulating activity. For example, compound 2c (a quinazoline-dione with a thia/tri/tetr-azocine moiety) demonstrated potent antibacterial activity (MIC = 10 mg/mL) due to enhanced interactions with bacterial DNA gyrase. Similarly, PARP-1/2 inhibitors incorporating piperazine-linked quinazoline-diones show promise in in vivo antitumor models.

Role of 1,2,4-Oxadiazole Moieties in Bioactive Compound Design

The 1,2,4-oxadiazole ring is a critical pharmacophore in the target compound, contributing to its bioactivity through three mechanisms:

  • Electron-Withdrawing Effects : The oxadiazole’s electronegative nitrogen and oxygen atoms stabilize the molecule’s conformation, improving binding affinity to enzymatic targets like PARP-1.
  • Metabolic Stability : Oxadiazoles resist oxidative degradation, prolonging half-life in vivo. This property is exemplified in PARP inhibitors where oxadiazole-containing derivatives maintain >80% activity after 24-hour incubation.
  • Synergistic Hybridization : Combining oxadiazoles with quinazoline-diones creates multi-target agents. For instance, the trifluoromethylphenyl group on the oxadiazole enhances penetration into hydrophobic enzyme pockets, as seen in kinase inhibitors.

Comparative Analysis of Oxadiazole-Containing Derivatives :

Compound Biological Activity Key Feature
Target Compound PARP inhibition (predicted) Trifluoromethylphenyl-oxadiazole
3a (Table 2) Antimicrobial (MIC = 12.5 µg/mL) Benzyl-oxadiazole
2j (Table 1) Anticancer (IC₅₀ = 1.8 µM) Trimethoxyphenyl-oxadiazole

The trifluoromethyl group further augments these effects by increasing lipid solubility, as demonstrated in structural analogs like 4-N-[[3-(trifluoromethyl)phenyl]methyl]quinazoline-2,4-diamine , which shows enhanced cellular uptake in pharmacokinetic studies.

Eigenschaften

CAS-Nummer

1358338-65-4

Molekularformel

C26H19F3N4O3

Molekulargewicht

492.458

IUPAC-Name

3-[(4-methylphenyl)methyl]-1-[[3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl]methyl]quinazoline-2,4-dione

InChI

InChI=1S/C26H19F3N4O3/c1-16-9-11-17(12-10-16)14-33-24(34)20-7-2-3-8-21(20)32(25(33)35)15-22-30-23(31-36-22)18-5-4-6-19(13-18)26(27,28)29/h2-13H,14-15H2,1H3

InChI-Schlüssel

SCNAJWMCGGLOQS-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)CN2C(=O)C3=CC=CC=C3N(C2=O)CC4=NC(=NO4)C5=CC(=CC=C5)C(F)(F)F

Löslichkeit

not available

Herkunft des Produkts

United States

Biologische Aktivität

The compound 3-(4-methylbenzyl)-1-((3-(3-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione is a hybrid molecule that incorporates a quinazoline core and an oxadiazole moiety. This structural combination has garnered attention due to its potential biological activities, particularly in the fields of oncology and antimicrobial research.

Structural Characteristics

The compound can be described by its molecular formula C22H21F3N4O2C_{22}H_{21}F_3N_4O_2 and a molecular weight of approximately 436.43 g/mol. The presence of the trifluoromethyl group and the oxadiazole ring is significant for its biological activity.

Anticancer Activity

Recent studies have highlighted the anticancer potential of quinazoline derivatives. For instance, compounds with similar structures have shown promising results in inhibiting various cancer cell lines. In vitro studies reported IC50 values ranging from 0.36 to 40.90 μM for quinazolinone-based hybrids against breast cancer cell lines (MDA-MB-231) . The incorporation of bulky substituents has been linked to enhanced activity.

Antimicrobial Properties

Quinazoline derivatives have also been evaluated for their antimicrobial properties. A study demonstrated that certain hybrids exhibited significant antibacterial activity against Gram-positive and Gram-negative bacteria, suggesting that the oxadiazole moiety contributes to this effect . The structure-activity relationship (SAR) analysis indicated that modifications to the phenyl substituents could improve efficacy.

Enzyme Inhibition

The compound's potential as an enzyme inhibitor has been explored in various contexts:

  • Dipeptidyl Peptidase IV (DPP-IV) : Compounds with similar frameworks have shown DPP-IV inhibition with IC50 values as low as 0.76\nM, indicating potential use in diabetes management .
  • BACE1 Inhibition : Quinazoline derivatives have been studied for their ability to inhibit BACE1, an important target in Alzheimer's disease research. Some compounds showed IC50 values around 3.7\μM, highlighting their therapeutic potential .

Case Studies and Research Findings

Several studies have focused on the synthesis and evaluation of quinazoline-based compounds:

  • Inhibition of Thermolysin : A series of quinazolinones were synthesized and tested for thermolysin inhibition, with some compounds achieving IC50 values as low as 0.0115\μM, demonstrating high potency .
  • Antimalarial Activity : Research has shown that certain quinazoline derivatives possess antimalarial properties, with some exhibiting IC50 values in the low microgram range against Plasmodium falciparum .

Data Table: Biological Activity Summary

Activity TypeTargetIC50 ValueReference
AnticancerMDA-MB-231 (Breast Cancer)0.36 - 40.90 μM
AntibacterialVarious BacteriaVaries
DPP-IV InhibitionDPP-IV0.76 nM
BACE1 InhibitionBACE13.7 μM
Thermolysin InhibitionThermolysin0.0115 μM

Vergleich Mit ähnlichen Verbindungen

Key Observations :

  • The target compound distinguishes itself via the quinazoline-dione core , which is less common in the cited analogs (predominantly triazole-based). This core may confer distinct electronic and steric properties for target engagement.
  • Unlike methoxy or bromo substituents in analogs , the trifluoromethyl group in the target compound offers superior electronegativity and metabolic resistance.

Pharmacological and Biochemical Properties

  • Triazole-thione derivatives (e.g., ) exhibit antimicrobial and anticancer activities, attributed to thione-mediated enzyme inhibition.
  • Quinoxaline-triazole hybrids (e.g., ) show CNS activity due to their ability to cross the blood-brain barrier.

Q & A

Basic: What are the optimal synthetic routes for this compound, and how can reaction conditions be optimized?

Answer:
The synthesis involves multi-step processes, typically starting with precursor molecules like substituted benzylamines or oxadiazole derivatives. Key steps include:

  • Condensation reactions : For coupling the quinazoline-dione core with the 1,2,4-oxadiazol-5-ylmethyl group. Solvent choice (e.g., DMF or THF) and catalysts (e.g., EDCI/HOBt) significantly affect yield .
  • Cyclization : Acidic or basic conditions (e.g., HCl/EtOH or NaH/DMF) are used to form the oxadiazole ring. Temperature control (60–80°C) minimizes side reactions .
  • Purification : Column chromatography with gradients (e.g., hexane/ethyl acetate) ensures purity. Monitoring via TLC or HPLC is critical .
    Optimization : DOE (Design of Experiments) can identify ideal molar ratios, solvent polarity, and reaction time. For example, microwave-assisted synthesis may reduce time and improve regioselectivity .

Basic: Which spectroscopic and crystallographic techniques are most effective for structural characterization?

Answer:

  • ¹H/¹³C NMR : Assigns proton environments (e.g., methylbenzyl substituents) and confirms oxadiazole ring formation. Deuterated solvents (CDCl₃ or DMSO-d₆) resolve splitting patterns .
  • X-ray diffraction : Resolves crystal packing and intramolecular interactions (e.g., hydrogen bonds stabilizing the quinazoline-dione core). Data collection at low temperature (100 K) enhances resolution .
  • IR spectroscopy : Identifies functional groups (e.g., C=O stretching at ~1700 cm⁻¹ for the dione moiety) .

Advanced: How can DFT calculations and molecular docking elucidate structure-activity relationships (SAR)?

Answer:

  • DFT/B3LYP methods : Use 6-311G(d,p) basis sets to calculate HOMO-LUMO gaps, electrostatic potential (MEP) surfaces, and Mulliken charges. These predict reactive sites (e.g., electron-deficient oxadiazole regions prone to nucleophilic attack) .
  • Docking studies : Autodock Vina or Schrödinger Suite models interactions with biological targets (e.g., enzyme active sites). Pose validation via RMSD clustering ensures binding mode accuracy .
  • MD simulations : AMBER or GROMACS assesses stability of ligand-target complexes over nanosecond timescales .

Advanced: How should researchers design experiments to evaluate biological activity while minimizing confounding variables?

Answer:

  • In vitro assays : Use randomized block designs with positive/negative controls. For enzyme inhibition, measure IC₅₀ values in triplicate to account for plate variability .
  • Cell-based studies : Normalize results to cell viability (MTT assay) and include sham-treated groups. Dose-response curves (1 nM–100 µM) identify efficacy/toxicity thresholds .
  • In vivo models : Employ split-plot designs (e.g., varying doses across animal cohorts) with blinded scoring to reduce bias .

Advanced: How can contradictory data in biological activity studies be resolved?

Answer:

  • Reproduibility checks : Validate assays across independent labs. For example, inconsistent IC₅₀ values may stem from differences in enzyme purity or buffer conditions .
  • Meta-analysis : Pool data from multiple studies using random-effects models to identify trends obscured by outliers .
  • Mechanistic studies : Use knock-out models or siRNA silencing to confirm target specificity. For example, off-target effects of the trifluoromethyl group may explain discrepancies .

Advanced: What computational strategies predict environmental fate and ecotoxicological impacts?

Answer:

  • QSPR models : Correlate molecular descriptors (logP, polar surface area) with biodegradation rates or bioaccumulation potential. Software like EPI Suite estimates persistence in soil/water .
  • Molecular dynamics : Simulate interactions with environmental matrices (e.g., humic acids) to assess adsorption/leaching .
  • Ecotoxicity assays : Use Daphnia magna or algae models to measure LC₅₀/EC₅₀ values. Pair with transcriptomics to identify metabolic disruption pathways .

Advanced: How can researchers integrate crystallographic data with thermodynamic studies to improve formulation stability?

Answer:

  • Polymorph screening : Use solvent-drop grinding or slurry methods to identify stable crystalline forms. Pair with DSC/TGA to assess melting points and decomposition profiles .
  • Hirshfeld surface analysis : Maps intermolecular contacts (e.g., C–H···O bonds) influencing crystal stability. Modify substituents (e.g., methyl vs. methoxy) to enhance packing efficiency .
  • Accelerated stability testing : Store samples at 40°C/75% RH for 6 months. Monitor degradation via HPLC-MS to identify hydrolytically labile groups (e.g., oxadiazole rings) .

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